1-(4-Nitrobenzyl)-1H-pyrazole

Medicinal Chemistry Bioisosterism ADME Optimization

Choose 1-(4-Nitrobenzyl)-1H-pyrazole for its defined 4-nitrobenzyl substitution pattern, critical for bioisosteric phenol replacement (LogP +0.05 vs phenol), HDAC8 inhibitor potency (17 nM), and hypoxia-selective prodrug activation (19-fold cytotoxicity reduction over SN-38). The 4-nitro position ensures unique electrochemical profiles over 2-/3-nitro isomers, safeguarding SAR reproducibility. Ideal for fragment-based discovery utilizing X-ray-validated pyrazole scaffolds (PDB: 2vcz).

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 110525-57-0
Cat. No. B012146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrobenzyl)-1H-pyrazole
CAS110525-57-0
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O2/c14-13(15)10-4-2-9(3-5-10)8-12-7-1-6-11-12/h1-7H,8H2
InChIKeyZFWQFBNNHCBSFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrobenzyl)-1H-pyrazole (CAS 110525-57-0) Procurement Guide: Core Physicochemical and Structural Profile for Research Sourcing


1-(4-Nitrobenzyl)-1H-pyrazole (CAS 110525-57-0, molecular formula C₁₀H₉N₃O₂, molecular weight 203.20 g/mol) is a synthetic pyrazole derivative that serves as a versatile building block in medicinal chemistry and chemical biology research . The compound features a 4-nitrobenzyl substituent attached at the N1 position of a pyrazole ring, endowing it with a calculated LogP of 1.51 and a predicted pKa of 1.79±0.10 . As a pyrazole-based scaffold, it can function as a more lipophilic and metabolically stable bioisostere of phenol in drug design applications [1].

Why 1-(4-Nitrobenzyl)-1H-pyrazole (CAS 110525-57-0) Cannot Be Indiscriminately Substituted with Other Pyrazole or Nitrobenzyl Analogs


Indiscriminate substitution among pyrazole derivatives or nitrobenzyl-containing analogs carries quantifiable risk. The precise position and nature of the nitrobenzyl substituent critically influences both physicochemical properties and biological target engagement. For instance, the 4-nitrobenzyl group imparts distinct electrochemical and steric characteristics compared to its 2-nitro or 3-nitro positional isomers [1]. Furthermore, the unsubstituted pyrazole core at N1 is a defined pharmacophore element; introducing additional substituents, such as methyl groups at C3/C5 or bromine at C4, alters electron density, conformational flexibility, and target binding modes [2]. Therefore, procurement decisions that treat this specific compound as interchangeable with broader pyrazole or nitrobenzyl classes risk experimental irreproducibility and may invalidate SAR conclusions.

Quantitative Differentiation Evidence for 1-(4-Nitrobenzyl)-1H-pyrazole (CAS 110525-57-0) Relative to Closest Analogs


Lipophilicity Advantage Over Phenol Bioisostere: LogP Comparison

The pyrazole moiety functions as a more lipophilic bioisostere of phenol. While phenol possesses a LogP of approximately 1.46, the 1-substituted pyrazole scaffold in 1-(4-nitrobenzyl)-1H-pyrazole exhibits a calculated LogP of 1.51, representing a measurable increase in lipophilicity that can enhance passive membrane permeability and target engagement in lipophilic binding pockets [1].

Medicinal Chemistry Bioisosterism ADME Optimization

Synthetic Yield Comparison with Related Pyrazole Derivatives

The synthesis of 1-(4-nitrobenzyl)-1H-pyrazole via alkylation of pyrazole with 4-nitrobenzyl bromide proceeds with reported yields of 70-85% under standard conditions (DMF, K₂CO₃, RT-60°C) . In contrast, the synthesis of the more sterically hindered 3,5-dimethyl-1-(4-nitrobenzyl)-1H-pyrazole requires longer reaction times and achieves lower yields (typically 50-65%) due to reduced nucleophilicity at the N1 position [1].

Synthetic Chemistry Reaction Optimization Building Block Procurement

Positional Isomer Effect on Cytotoxicity: 4-Nitrobenzyl vs. 2-Nitrobenzyl in Camptothecin Series

In a series of camptothecin C10-substituted prodrugs, the 4-nitrobenzyl analog demonstrated a 19-fold reduction in cytotoxicity (IC₅₀ = 58.0 nM) compared to the parent drug SN-38 (IC₅₀ = 3.0 nM), whereas the 2-nitrobenzyl analog exhibited an 8-fold reduction (IC₅₀ = 25.9 nM) [1]. The 4-nitrobenzyl positional isomer showed a greater attenuation of cytotoxicity, which is desirable for hypoxia-activated prodrug strategies requiring reduced systemic toxicity prior to tumor-specific activation.

Cancer Research Prodrug Design Structure-Activity Relationship

HDAC8 Inhibitory Potency of Pyrazole-Based Probe Derived from 4-Nitrobenzyl-pyrazole Scaffold

The pyrazole-based probe 3f, which incorporates the 1-(4-nitrobenzyl)-1H-pyrazole core, exhibits an IC₅₀ of 17 nM against HDAC8, ranking it among the most active HDAC8 inhibitors reported in the literature . In contrast, structurally related isoxazole-based probes targeting HDAC3 showed higher nanomolar activity (IC₅₀ values typically >50 nM) and lacked the flexibility to occupy the secondary binding pocket of HDAC8 .

Epigenetics Histone Deacetylase Chemical Probe Development

Structural Binding Evidence: Pyrazole-Nitrophenyl Core Engagement in PDB 2vcz

The core 3-(4-nitrophenyl)-1H-pyrazole scaffold, a close analog of 1-(4-nitrobenzyl)-1H-pyrazole (differing only in the absence of the methylene linker), is co-crystallized in the active site of human glutathione S-transferase (PDB ID: 2vcz) [1]. The electron-withdrawing nitro group forms key polar interactions with active site residues, while the pyrazole ring participates in hydrogen bonding. This structural validation confirms that the 4-nitrophenyl-pyrazole pharmacophore can achieve specific, high-resolution target engagement in a therapeutically relevant enzyme system.

Structural Biology Fragment-Based Drug Discovery Enzyme Inhibition

Antimicrobial Activity Spectrum: Pyrazole Derivatives with 4-Nitrobenzyl Substituent vs. Standard Antibiotics

A series of pyrazole derivatives bearing 4-nitrobenzyl or related substituents have demonstrated antimicrobial activity against clinically relevant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL for optimized analogs [1]. In comparison, the standard antibiotic vancomycin exhibits MIC values ranging from 0.5 to 2.0 μg/mL against MRSA clinical isolates . While 1-(4-nitrobenzyl)-1H-pyrazole itself is a core building block rather than an optimized antimicrobial, this class-level activity underscores the scaffold's utility in developing novel agents against drug-resistant pathogens.

Antimicrobial Research Antibiotic Resistance MRSA

Optimal Research and Procurement Scenarios for 1-(4-Nitrobenzyl)-1H-pyrazole (CAS 110525-57-0)


Phenol Bioisostere Replacement in Lead Optimization

Researchers seeking to replace metabolically labile phenol groups with a more stable and lipophilic bioisostere should prioritize 1-(4-nitrobenzyl)-1H-pyrazole. The pyrazole core provides a quantifiable LogP increase of +0.05 units over phenol while maintaining hydrogen-bond donating capacity, as supported by class-level bioisosterism data [1]. This scaffold has been successfully employed in macrophage migration inhibitory factor (MIF) inhibitors achieving potencies of 60-70 nM [2].

Hypoxia-Activated Prodrug Development

The 4-nitrobenzyl group confers distinct electrochemical and cytotoxicity profiles compared to 2- and 3-nitrobenzyl positional isomers. In camptothecin prodrug applications, the 4-nitrobenzyl analog demonstrated a 19-fold reduction in cytotoxicity relative to parent drug SN-38, a desirable property for minimizing off-target toxicity prior to tumor-specific reductive activation [3]. This positions 1-(4-nitrobenzyl)-1H-pyrazole as a preferred core for hypoxia-targeted prodrug design.

Epigenetic Probe Discovery Targeting HDAC8

For medicinal chemists developing isoform-selective histone deacetylase (HDAC) inhibitors, the 1-(4-nitrobenzyl)-1H-pyrazole scaffold enables access to a unique HDAC8 binding mode not achievable with isoxazole-based alternatives. The pyrazole-based probe 3f derived from this core achieved an IC₅₀ of 17 nM against HDAC8, ranking among the most potent HDAC8 inhibitors reported . This scaffold offers superior conformational flexibility for occupying the HDAC8 secondary binding pocket.

Structure-Based Fragment Growing and Target Validation

Investigators employing X-ray crystallography for fragment-based drug discovery can utilize 1-(4-nitrobenzyl)-1H-pyrazole as a validated core fragment. The close analog 3-(4-nitrophenyl)-1H-pyrazole is co-crystallized with human glutathione S-transferase (PDB: 2vcz), demonstrating specific, high-resolution binding interactions [4]. This structural validation reduces the risk of pursuing synthetically tractable but biologically inactive fragments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Nitrobenzyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.